3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide
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Overview
Description
3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a benzyloxy group and a cyclopropylpyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the benzyloxy intermediate: This can be achieved by reacting benzyl alcohol with a suitable halide under basic conditions to form the benzyloxy group.
Synthesis of the cyclopropylpyridinylmethyl intermediate: This involves the cyclopropanation of a pyridine derivative, followed by functional group transformations to introduce the methyl group.
Coupling of intermediates: The final step involves coupling the benzyloxy intermediate with the cyclopropylpyridinylmethyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-(pyridin-3-ylmethyl)benzamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
3-(benzyloxy)-N-((6-methylpyridin-3-yl)methyl)benzamide: Substitution of the cyclopropyl group with a methyl group, which may alter its chemical properties and biological activity.
Uniqueness
The presence of the cyclopropyl group in 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide may confer unique properties, such as increased rigidity and specific binding interactions, making it a valuable compound for further study and application.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-23(25-15-18-9-12-22(24-14-18)19-10-11-19)20-7-4-8-21(13-20)27-16-17-5-2-1-3-6-17/h1-9,12-14,19H,10-11,15-16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHOZMXKOCAXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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